molecular formula C10H14N2O B2708200 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1250629-08-3

3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2708200
CAS No.: 1250629-08-3
M. Wt: 178.235
InChI Key: GHQGKTGUNDFKTG-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole Derivative Research

The study of pyrazole derivatives traces back to 1883, when Ludwig Knorr first synthesized substituted pyrazoles via the condensation of β-diketones with hydrazine derivatives. This foundational work established the regioisomeric outcomes of pyrazole formation, a principle still relevant in modern syntheses. For instance, Girish et al. demonstrated the efficacy of nano-ZnO catalysts in achieving 95% yields for 1,3,5-substituted pyrazoles through reactions between phenylhydrazine and ethyl acetoacetate. The introduction of electron-withdrawing groups, such as trifluoromethyl substituents, further refined regioselectivity, as shown by Ohtsuka et al. in their synthesis of 1,3,4,5-substituted pyrazoles. These historical milestones laid the groundwork for targeted modifications, including the incorporation of aldehyde functionalities critical for subsequent derivatization.

Significance in Heterocyclic Chemistry

The pyrazole ring’s unique electronic and steric properties make it a cornerstone of heterocyclic chemistry. Its two adjacent nitrogen atoms enable diverse binding interactions, while substituents like cyclopentyl and aldehyde groups enhance lipophilicity and reactivity.

Table 1: Key Features of Pyrazole Derivatives in Drug Discovery

Feature Role in Drug Design Example Application
Aromaticity Stabilizes π-π stacking Anticancer agents
Nitrogen lone pairs Facilitates hydrogen bonding Enzyme inhibition
Aldehyde functionality Enables Schiff base formation Antimicrobial hybrids
Cyclopentyl group Enhances membrane permeability CNS-targeted therapeutics

The aldehyde group at position 4 of this compound serves as a strategic site for nucleophilic additions, enabling the construction of hydrazones, imines, and other pharmacophores. This reactivity is exploited in combinatorial chemistry to generate libraries of bioactive analogs.

Current Research Landscape

Contemporary studies emphasize sustainable synthesis and computational optimization. A 2025 catalyst-free approach produced mono- and bis-pyrazole derivatives with notable antimicrobial activity (e.g., compound O4 exhibited 80.14% DPPH radical scavenging and 30 mm inhibition zones against Pseudomonas aeruginosa). Parallel advancements in Density Functional Theory (DFT) analyses have validated experimental data, confirming the stability and electronic properties of these compounds.

In synthetic methodology, multi-step protocols—such as cyclopentylation followed by pyrazole ring formation—have been optimized for scalability. For example, a three-stage synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde achieved an 8 g yield using n-butyl lithium and N-formylmorpholine under cryogenic conditions. These innovations highlight the compound’s adaptability to both academic and industrial settings.

Academic and Industrial Research Interests

Academic research prioritizes mechanistic studies and structure-activity relationships (SAR). Molecular docking analyses of pyrazole-carbaldehyde derivatives reveal strong binding affinities to catalase (−8.2 kcal/mol) and CYP51 (−9.1 kcal/mol), suggesting dual antioxidant-antifungal mechanisms. Industrial efforts focus on patenting novel synthetic routes and hybrid molecules. For instance, the integration of pyrazole aldehydes with triazole or quinoline moieties has produced lead candidates with sub-µM MIC values against drug-resistant pathogens.

Collaborative initiatives between academia and industry aim to bridge the gap between theoretical models and scalable production. The exclusion of toxic catalysts in green syntheses aligns with regulatory demands for environmentally benign processes, positioning this compound as a sustainable platform for future drug development.

Properties

IUPAC Name

3-cyclopentyl-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-9(7-13)10(11-12)8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQGKTGUNDFKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of derivatives that are essential for further research and development in organic chemistry.

Preparation Methods
The synthesis typically involves the reaction of cyclopentanone with hydrazine hydrate to form 3-cyclopentyl-1H-pyrazole, followed by methylation and formylation steps. This method not only provides a pathway to synthesize the compound but also highlights its versatility as a building block for other chemical entities.

Pharmacological Potential
3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde has garnered attention for its potential applications in drug development. It serves as a precursor for synthesizing biologically active compounds that may target specific enzymes or receptors within biological systems. The compound's interactions with these biological targets can lead to significant alterations in enzyme activity or receptor signaling pathways, which are crucial for therapeutic effects .

Case Studies

Several studies have documented the biological activities associated with pyrazole derivatives, including:

  • Antimicrobial Activity : Research has shown that certain pyrazole derivatives exhibit significant antibacterial properties against various strains. Specific substitutions on the pyrazole ring have been found to enhance efficacy compared to traditional antibiotics .
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain pyrazole compounds significantly reduced inflammation in models of carrageenan-induced paw edema in rats, suggesting their potential as therapeutic agents for inflammatory diseases.
  • Antitumor Activity : In vitro studies indicated that some derivatives not only inhibited cancer cell growth but also induced apoptosis, making them promising candidates for anticancer drug development. For instance, compounds derived from pyrazoles have shown effectiveness against various cancer cell lines, including those associated with colon and breast cancers .

Summary of Applications

Application AreaDescription
Chemical Synthesis Serves as an intermediate for synthesizing complex organic molecules.
Biological Activity Functions as a precursor for biologically active compounds targeting specific enzymes/receptors.
Antimicrobial Research Exhibits antibacterial properties against multiple strains; enhanced efficacy with specific substitutions.
Anti-inflammatory Studies Demonstrated significant reduction in inflammation in animal models.
Antitumor Research Induces apoptosis and inhibits growth in various cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

The following table compares 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde with key analogs, highlighting structural differences, synthesis methods, and biological activities:

Compound Substituents Molecular Formula MW (g/mol) Key Activities Synthesis Method
This compound 1-Me, 3-cyclopentyl, 4-CHO C₁₀H₁₄N₂O 178.24 Not reported (analogs: antioxidant/anti-inflammatory) Vilsmeier-Haack
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Bz, 3-Ph, 4-CHO C₁₇H₁₂N₂O₂ 276.29 Antioxidant, anti-inflammatory (para-electron-donating groups enhance activity) Vilsmeier-Haack
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Me, 4-CHO C₁₁H₁₀N₂O 186.21 Antimicrobial precursor Vilsmeier-Haack
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Me, 5-Cl-PhO, 4-CHO C₁₇H₁₄ClN₂O₂ 329.76 Antimicrobial, anti-inflammatory Nucleophilic substitution
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-Me, 5-Me, 4-CHO C₁₂H₁₂N₂O 200.24 Structural studies (biological potential inferred) Vilsmeier-Haack

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., -OCH₃, -CH₃) at the para position of aryl substituents enhance antioxidant and anti-inflammatory activities, as seen in 1-benzoyl-3-phenyl derivatives .

Synthesis Trends: The Vilsmeier-Haack reaction is widely employed for formylating pyrazole rings . For example, 5-chloro-3-methyl-1-aryl derivatives are synthesized via this method . Nucleophilic substitutions (e.g., phenoxy group introduction) are used to modify the 5-position of pyrazoles .

Spectroscopic Characterization :

  • IR and NMR data (e.g., C=O stretch at ~1633 cm⁻¹, δ 9.17–9.24 ppm for -CHO in ¹H NMR) are consistent across analogs, confirming the formyl group’s presence .

The cyclopentyl group’s steric bulk might modulate target binding compared to planar aryl groups .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with notable biological activity. Its molecular formula is C10_{10}H14_{14}N2_2O, and it has a molecular weight of 178.23 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly as a precursor for biologically active compounds.

The synthesis of this compound typically involves the reaction of cyclopentanone with hydrazine hydrate to form 3-cyclopentyl-1H-pyrazole, followed by subsequent methylation and formylation steps. Its unique structure, characterized by the presence of both a cyclopentyl group and a methyl group on the pyrazole ring, contributes to its distinct chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within biological systems. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, which are crucial for its therapeutic effects.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies suggest that modifications in the pyrazole structure can enhance antimicrobial potency .
  • Anti-inflammatory Effects : Some derivatives have been identified as COX-2 inhibitors, demonstrating significant anti-inflammatory properties. In vivo studies have shown that these compounds can reduce edema in animal models, comparable to standard anti-inflammatory drugs like ibuprofen .
  • Antitumor Activity : Certain pyrazole derivatives have been investigated for their potential antitumor effects, with some showing efficacy against specific cancer cell lines in laboratory settings .

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Activity Type Description Reference
AntimicrobialEffective against E. coli and S. aureus; structure modifications enhance potency ,
Anti-inflammatoryCOX-2 inhibition; reduces edema in carrageenan-induced models
AntitumorExhibits activity against various cancer cell lines ,
AntiviralPotential activity against viral infections

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested for their antibacterial properties against multiple strains, revealing that specific substitutions significantly improved their efficacy compared to traditional antibiotics .
  • Anti-inflammatory Evaluation : Research involving carrageenan-induced paw edema in rats demonstrated that certain pyrazole compounds exhibited substantial anti-inflammatory effects, suggesting their potential as new therapeutic agents for inflammatory diseases .
  • Antitumor Screening : In vitro studies on cancer cell lines indicated that some derivatives not only inhibited cell growth but also induced apoptosis, making them candidates for further development as anticancer drugs .

Q & A

What are the primary synthetic routes for 3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence product purity?

Basic
The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack reactions. For example, 5-chloro-3-methyl-1-aryl-pyrazole intermediates react with cyclopentanol under basic conditions (e.g., K₂CO₃) to introduce the cyclopentyl group . The Vilsmeier-Haack reaction, using DMF/POCl₃, introduces the aldehyde group at the 4-position of the pyrazole ring . Purity depends on stoichiometric control of the cyclopentylating agent and rigorous purification via column chromatography or recrystallization .

Advanced
Optimizing regioselectivity in the cyclopentylation step requires careful monitoring of steric and electronic effects. For instance, bulky substituents on the pyrazole ring may necessitate higher temperatures (80–100°C) or prolonged reaction times to achieve complete substitution . Contaminants like unreacted starting materials or over-alkylated byproducts can be minimized using HPLC with a C18 column and acetonitrile/water gradients .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. Programs like SHELXL and ORTEP-III enable refinement of bond lengths, angles, and torsional parameters . For example, SC-XRD of analogous pyrazole-carbaldehydes revealed planar pyrazole rings with dihedral angles <5° between the aldehyde and aryl groups .

Advanced
Polymorphism and crystal packing effects can distort conformational analysis. High-resolution data (e.g., synchrotron radiation at λ = 0.7 Å) improve accuracy in detecting subtle deviations, such as non-coplanar aldehyde moieties due to intermolecular hydrogen bonding . Thermal ellipsoid plots (ORTEP-3) help visualize dynamic disorder in flexible cyclopentyl groups .

What analytical techniques are critical for distinguishing regioisomers during synthesis?

Basic
¹H/¹³C NMR and IR spectroscopy are essential. The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while IR shows a strong C=O stretch near 1680 cm⁻¹ . Regioisomers can be differentiated by splitting patterns in aromatic regions due to varying substituent positions .

Advanced
2D NMR (COSY, NOESY) resolves overlapping signals in complex mixtures. For example, NOE correlations between the cyclopentyl protons and pyrazole ring protons confirm substitution patterns . High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass confirmation, critical for distinguishing isomers with identical functional groups .

How do structural modifications at the pyrazole 4-position impact biological activity?

Advanced
The aldehyde group at the 4-position serves as a key pharmacophore for Schiff base formation, enhancing antimicrobial or antitumor activity. For instance, replacing the aldehyde with a methyl group in analogs reduced bioactivity by >50% in antimicrobial assays . Computational docking studies (AutoDock Vina) suggest the aldehyde’s electrophilic nature facilitates covalent binding to cysteine residues in target enzymes .

What strategies address contradictions in reported spectral data for pyrazole-carbaldehyde derivatives?

Advanced
Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. Cross-validate data using multiple solvents (CDCl₃ vs. DMSO-d₆) and compare with computational predictions (DFT at B3LYP/6-31G* level) . For conflicting melting points, differential scanning calorimetry (DSC) can identify polymorphic transitions or solvate formation .

How can synthetic byproducts be systematically characterized and minimized?

Advanced
LC-MS and GC-MS are critical for identifying side products like over-alkylated derivatives or oxidation byproducts (e.g., carboxylic acids from aldehyde oxidation) . Reaction optimization via DoE (Design of Experiments) identifies critical factors (e.g., temperature, solvent polarity) affecting selectivity. For example, reducing POCl₃ concentration in Vilsmeier-Haack reactions minimizes dichloro-byproduct formation .

What are the challenges in scaling up the synthesis of this compound?

Advanced
Scale-up exacerbates exothermicity in cyclopentylation steps, requiring controlled addition of reagents and jacketed reactors for temperature regulation . Solvent recovery is another hurdle; switching from DMF to recyclable ionic liquids (e.g., [BMIM]BF₄) improves sustainability without compromising yield .

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